molecular formula C13H13FN4O2S B2710796 4-amino-N5-(2-fluorobenzyl)-N3-methylisothiazole-3,5-dicarboxamide CAS No. 1251674-93-7

4-amino-N5-(2-fluorobenzyl)-N3-methylisothiazole-3,5-dicarboxamide

Cat. No. B2710796
M. Wt: 308.33
InChI Key: LWTVQLIVASOKTE-UHFFFAOYSA-N
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Description

4-amino-N5-(2-fluorobenzyl)-N3-methylisothiazole-3,5-dicarboxamide, also known as FIPI, is a small molecule inhibitor that has been widely used in scientific research for its ability to selectively inhibit the activity of phospholipase D (PLD) enzymes. PLD enzymes play a crucial role in various cellular processes, including membrane trafficking, signal transduction, and cytoskeletal rearrangement.

Scientific Research Applications

Synthesis and Structure

  • A study on the synthesis of similar compounds detailed the creation of a molecule with potential antitumor activity by condensing specific isocyanato compounds with amines, highlighting the structural determination of these molecules and their potential in inhibiting cancer cell proliferation (Hao et al., 2017).
  • Research on the synthesis and bioactivity of fluorine compounds containing isoxazolylamino and phosphonate groups reported moderate anticancer activity in vitro, with the crystal structure determined by X-ray diffraction, showcasing the utility of fluorine-containing compounds in cancer research (Song et al., 2005).

Biological Activity

  • Novel N-(ferrocenylmethyl)benzene-carboxamide derivatives were synthesized and exhibited cytotoxic effects on breast cancer cell lines, indicating the potential application of such compounds in developing anticancer agents (Kelly et al., 2007).
  • Another study synthesized and evaluated the biological activity of N-(ferrocenylmethyl amino acid) fluorinated benzene-carboxamide derivatives, finding several compounds with significant cytotoxic effects on the MCF-7 breast cancer cell line. This suggests the importance of incorporating fluorinated groups and amino acids into benzene-carboxamide structures for enhanced anticancer activity (Butler et al., 2013).

properties

IUPAC Name

4-amino-5-N-[(2-fluorophenyl)methyl]-3-N-methyl-1,2-thiazole-3,5-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13FN4O2S/c1-16-12(19)10-9(15)11(21-18-10)13(20)17-6-7-4-2-3-5-8(7)14/h2-5H,6,15H2,1H3,(H,16,19)(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWTVQLIVASOKTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=NSC(=C1N)C(=O)NCC2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-amino-N5-(2-fluorobenzyl)-N3-methylisothiazole-3,5-dicarboxamide

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